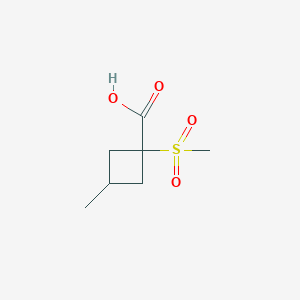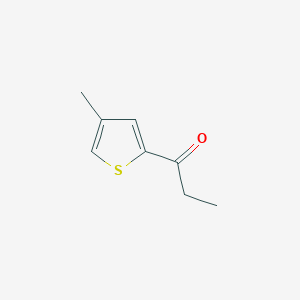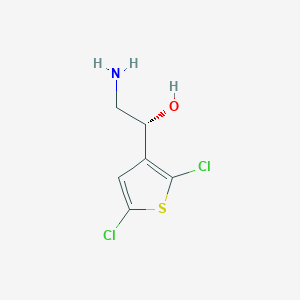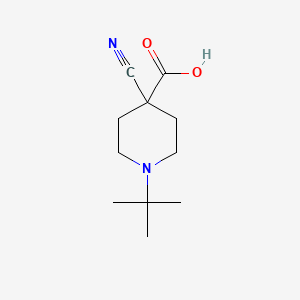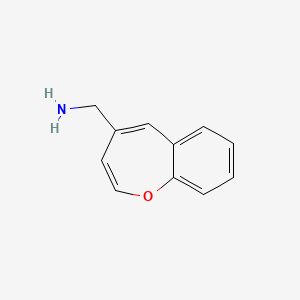
1-Benzoxepin-4-ylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzoxepin-4-ylmethanamine is a chemical compound with the molecular formula C11H11NO. It is a derivative of benzoxepin, which is an oxygen-containing bicyclic molecule consisting of an oxepin ring and a benzene ring
Preparation Methods
The synthesis of 1-Benzoxepin-4-ylmethanamine typically involves the reaction of benzoxepin derivatives with appropriate reagents. One common method includes the reaction of a benzoxepin derivative with an aromatic aldehyde in the presence of anhydrous sodium acetate and glacial acetic acid. The mixture is refluxed for several hours, cooled, and then poured into chilled water to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1-Benzoxepin-4-ylmethanamine undergoes various chemical reactions, including:
Oxidation: Reaction with singlet oxygen to form novel endoperoxides.
Reduction: Reduction reactions to modify functional groups.
Substitution: Reactions with different substituents to form derivatives with varying properties.
Common reagents used in these reactions include oxidizing agents like singlet oxygen and reducing agents like trimethyl phosphite. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Biology: Investigated for its interactions with biological targets, including receptors and enzymes.
Medicine: Explored for its sedative-hypnotic effects and potential use in treating anxiety disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzoxepin-4-ylmethanamine involves its interaction with specific molecular targets, such as benzodiazepine receptors. These receptors are coupled with the gamma-aminobutyric acid (GABA) receptor in the central nervous system, modulating the action of GABA on neuronal chloride ion flux . This interaction leads to various pharmacological effects, including sedative and anxiolytic activities.
Comparison with Similar Compounds
1-Benzoxepin-4-ylmethanamine can be compared with other benzoxepin derivatives and similar compounds:
Benzodiazepines: Share similar pharmacological properties, such as anxiolytic and sedative effects.
Oxazepines: Another class of seven-membered heterocycles with different heteroatoms in the ring.
Thiazepines: Contain sulfur and nitrogen atoms in the ring, exhibiting unique biological activities.
The uniqueness of this compound lies in its specific structure and the resulting pharmacological profile, which may offer advantages over other similar compounds in certain applications.
Properties
CAS No. |
1421601-52-6 |
|---|---|
Molecular Formula |
C11H11NO |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
1-benzoxepin-4-ylmethanamine |
InChI |
InChI=1S/C11H11NO/c12-8-9-5-6-13-11-4-2-1-3-10(11)7-9/h1-7H,8,12H2 |
InChI Key |
RCGDLPKBOIVXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=CO2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13304151.png)

![6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13304159.png)
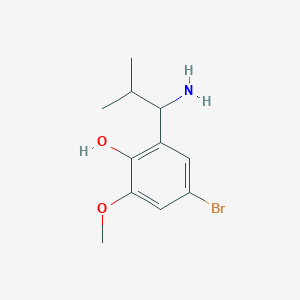
![Methyl 2-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)thiophen-3-yl]acetate](/img/structure/B13304165.png)
amine](/img/structure/B13304169.png)
![2-Azatricyclo[7.3.1.0,5,13]trideca-1(12),9(13),10-triene](/img/structure/B13304173.png)
![2-[(But-3-yn-2-yl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B13304186.png)
![1-{[(3-Ethoxyphenyl)methyl]amino}propan-2-OL](/img/structure/B13304199.png)
